BenchChemオンラインストアへようこそ!

tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate

Medicinal Chemistry Chiral Building Blocks Stereochemistry

Secure the (4R,5R)-configured 2,7-diazaspiro[4.4]nonane scaffold for your kinase or DOCK5 inhibitor program. This rigid, chiral building block features orthogonal Boc protection for selective, high-yielding N-7 functionalization, reducing synthetic steps. The defined (4R,5R) topology is essential for mapping chiral active sites—generic substitution is not scientifically valid.

Molecular Formula C18H26N2O2
Molecular Weight 302.418
CAS No. 2177267-56-8
Cat. No. B2876883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
CAS2177267-56-8
Molecular FormulaC18H26N2O2
Molecular Weight302.418
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2(C1)CCNC2)C3=CC=CC=C3
InChIInChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-11-15(14-7-5-4-6-8-14)18(13-20)9-10-19-12-18/h4-8,15,19H,9-13H2,1-3H3/t15-,18-/m1/s1
InChIKeySZRJUSMARDPBID-CRAIPNDOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 2177267-56-8): A Chiral Spirocyclic Building Block


The compound tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 2177267-56-8) is a chiral, orthogonally protected spirocyclic diamine . It features a rigid 2,7-diazaspiro[4.4]nonane core, a phenyl substituent, and a tert-butyloxycarbonyl (Boc) protecting group. This class of spirocyclic scaffolds is highly valued in medicinal chemistry for introducing three-dimensionality and defined vectors for functional group exit, often leading to improved selectivity and pharmacokinetic properties in drug candidates [1].

Why a Simple 2,7-Diazaspiro[4.4]nonane Isomer Cannot Replace the Specific (4R,5R)-4-Phenyl Derivative


The spirocyclic core's rigidity fixes the relative spatial orientation of the Boc-protected amine and the phenyl ring. Interchanging stereoisomers like the (4R,5S) variant (CAS 1330766-05-6) fundamentally alters the three-dimensional pharmacophore . In chiral environments such as enzyme active sites, this configurational change can ablate target binding or alter biological activity, as demonstrated in structure-activity relationship (SAR) studies of related diazaspiro[4.4]nonane DOCK5 inhibitors where subtle modifications to the core scaffold led to significant changes in potency [1]. Therefore, generic substitution based on the planar structure alone is not scientifically justifiable for projects requiring a precise chiral topology.

Quantitative Evidence Guide for Selecting tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate


Stereochemical Configuration Divergence from the Common (4R,5S) Isomer

The target (4R,5R)-diastereomer differs from the more widely available (4R,5S)-isomer (CAS 1330766-05-6) in the relative cis/trans relationship between the 4-phenyl and 5-ring junction substituents on the pyrrolidine ring . While specific comparative biological data for these exact scaffolds is proprietary or not published, in analogous diazaspiro[4.4]nonane systems, a change in relative stereochemistry at these positions profoundly impacts biological activity. For instance, in a series of DOCK5 inhibitors, the active lead compound E197 features a specific, optimized substitution pattern on the spiro core, indicating the critical importance of precise stereochemistry for target engagement [1].

Medicinal Chemistry Chiral Building Blocks Stereochemistry

Orthogonal Protection for Selective Derivatization vs. Unprotected Core Scaffolds

The target compound features an orthogonal protection strategy: a Boc group on the N-2 nitrogen, leaving the N-7 nitrogen free for sequential functionalization. This is in contrast to completely unprotected or symmetrically protected diazaspiro[4.4]nonane cores (e.g., CAS 175-96-2) . In the literature, a sophisticated, multi-step functionalization was achieved on a related thia-diazaspiro core to introduce N-arylsulfonamide and N-benzyl groups, yielding DOCK5 inhibitor E197 with an IC50 value demonstrating potent cellular activity [1]. This synthetic strategy would be impossible with a fully unprotected or homogeneously protected starting material, giving the target compound a distinct advantage in step-efficient library construction.

Parallel Synthesis Scaffold Derivatization Protecting Group Strategy

Proven Utility of the 4-Phenyl-2,7-Diazaspiro[4.4]nonane Core in Generating in vivo Active Leads vs. Non-Phenyl Analogs

A closely related core scaffold, 4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide, furnished lead compound E197 which demonstrated a significant in vivo effect: it prevented pathological bone loss in ovariectomized mice without impairing bone formation [1]. This distinguishes the 4-phenyl-2,7-diazaspiro[4.4]nonane scaffold from many other spirocyclic cores which have not yielded leads with demonstrated in vivo efficacy and uncoupled efficacy from a key toxicity mechanism (inhibition of bone formation). The target compound serves as a direct precursor to this validated chemotype, offering a distinct advantage over other 2,7-diazaspiro[4.4]nonane building blocks lacking the hydrophobic phenyl anchor required for activity.

DOCK5 Inhibitor Osteoclast In Vivo Efficacy

Key Application Scenarios for tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate Based on Validated Evidence


Chiral Probe Design for DOCK5 GTPase-Mediated Osteoclast Adhesion

Based on the demonstrated ability of a closely related 2,7-diazaspiro[4.4]nonane scaffold to inhibit DOCK5, this compound is the ideal starting material to synthesize new chiral probes or optimize the existing E197 lead [1]. Its (4R,5R) stereochemistry offers a distinct and underexplored vector for the critical 4-phenyl group compared to the (4R,5S) series, enabling the mapping of the chiral environment of the DOCK5 active site to improve selectivity and metabolic stability.

Divergent Library Synthesis Around a Rigid Spirocyclic Core

The orthogonal Boc protection allows for sequential, high-yielding functionalization at N-7 while leaving the core and N-2 position intact. This makes it a superior choice for generating a focused library of N-7-substituted analogs for SAR studies, as evidenced by the synthetic strategies employed to generate diverse N-arylsulfonamides and N-benzyl derivatives for other diazaspiro[4.4]nonane targets [1]. This directly reduces the number of synthetic transformations required compared to using a completely unprotected core.

Scaffold-Hopping Starting Point in Kinase or Other ATP-Binding Site Inhibitors

The 2,7-diazaspiro[4.4]nonane core has been proposed as a rigidified piperazine mimic in kinase inhibitors, improving ligand efficiency by pre-organizing binding motifs . The (4R,5R)-4-phenyl variant provides a specific hydrophobic interaction at the gatekeeper pocket or ribose pocket, common in many kinases. This specific analog is thus prioritized over unsubstituted or achiral spiro cores for programs aiming to exploit a known lipophilic pocket while introducing chirality to potentially improve selectivity over closely related off-target kinases.

Quote Request

Request a Quote for tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.